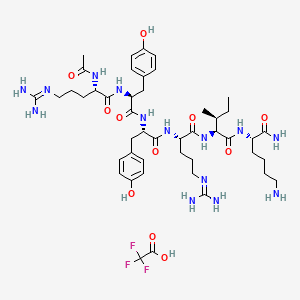
Ac-RYYRIK-NH2 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-RYYRIK-NH2 TFA, also known as acetyl-RYYRIK-amide trifluoroacetate, is a potent partial agonist for the opioid receptor-like 1 (ORL1) receptor. It acts as an endogenous ligand of ORL1 and serves as a specific antagonist that inhibits G protein activation. This compound is widely used in scientific research due to its unique properties and interactions with the nociceptin/orphanin FQ (noc/OFQ) receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-RYYRIK-NH2 TFA is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS, followed by purification and lyophilization to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
Ac-RYYRIK-NH2 TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the peptide chain .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU or HATU, and bases such as DIPEA.
Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction.
Major Products Formed
The major product formed from these reactions is the desired peptide, this compound, along with by-products such as truncated peptides and protecting group remnants .
Scientific Research Applications
Ac-RYYRIK-NH2 TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating nociceptin/orphanin FQ receptor activity.
Medicine: Explored for potential therapeutic applications in pain management and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mechanism of Action
Ac-RYYRIK-NH2 TFA exerts its effects by binding to the ORL1 receptor, acting as a partial agonist. It inhibits G protein activation and competitively blocks the stimulation of [35S]-GTPγS binding to G proteins by nociceptin/orphanin FQ. This interaction modulates various signaling pathways involved in pain perception and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Nociceptin/orphanin FQ (N/OFQ): A heptadecapeptide that selectively activates the ORL1 receptor.
Ac-RYYRWK-NH2: A modified analog of Ac-RYYRIK-NH2 with similar receptor binding properties.
Uniqueness
Ac-RYYRIK-NH2 TFA is unique due to its dual role as both an agonist and antagonist for the ORL1 receptor. This dual functionality allows it to modulate receptor activity in a specific manner, making it a valuable tool in receptor studies and drug development .
Properties
Molecular Formula |
C46H71F3N14O11 |
|---|---|
Molecular Weight |
1053.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H70N14O9.C2HF3O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;3-2(4,5)1(6)7/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
QTKKKFGDGCRSRH-VANAKWAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


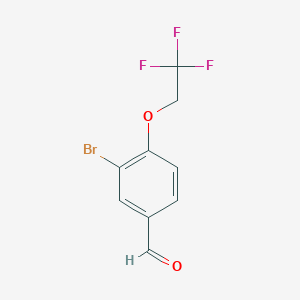
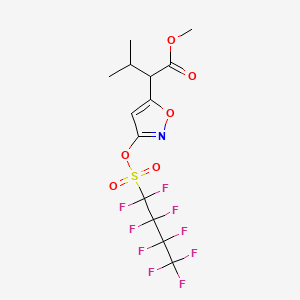
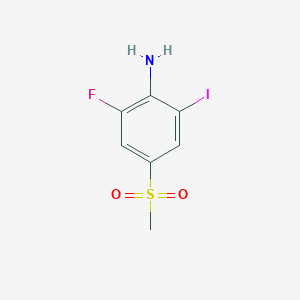
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
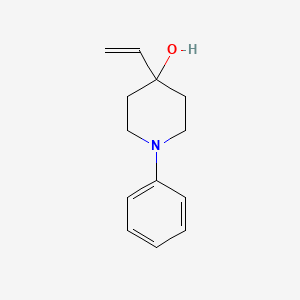
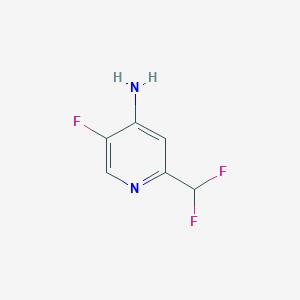
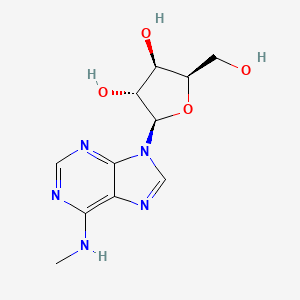
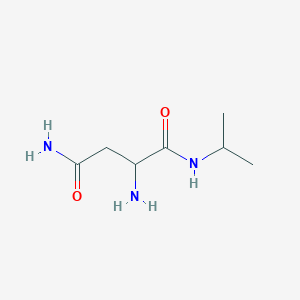
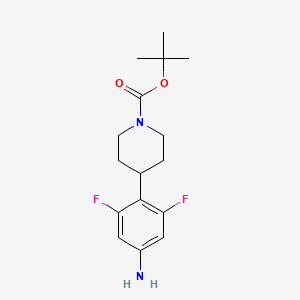
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
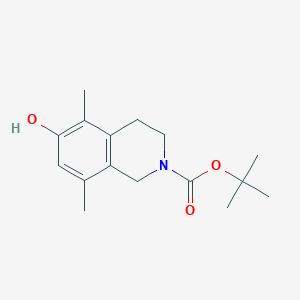
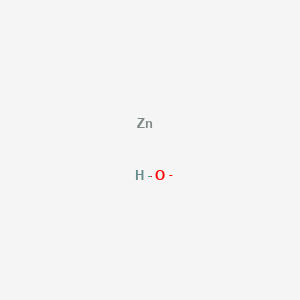
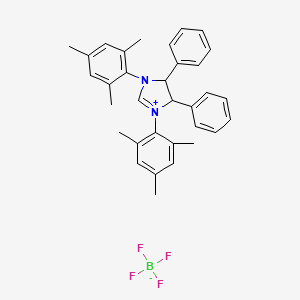
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
